2-((4-methoxyphenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide 2-((4-methoxyphenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 941951-61-7
VCID: VC4169320
InChI: InChI=1S/C16H18N2O4S2/c1-22-11-6-8-12(9-7-11)24(20,21)10-15(19)18-16-17-13-4-2-3-5-14(13)23-16/h6-9H,2-5,10H2,1H3,(H,17,18,19)
SMILES: COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC3=C(S2)CCCC3
Molecular Formula: C16H18N2O4S2
Molecular Weight: 366.45

2-((4-methoxyphenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide

CAS No.: 941951-61-7

Cat. No.: VC4169320

Molecular Formula: C16H18N2O4S2

Molecular Weight: 366.45

* For research use only. Not for human or veterinary use.

2-((4-methoxyphenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide - 941951-61-7

Specification

CAS No. 941951-61-7
Molecular Formula C16H18N2O4S2
Molecular Weight 366.45
IUPAC Name 2-(4-methoxyphenyl)sulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Standard InChI InChI=1S/C16H18N2O4S2/c1-22-11-6-8-12(9-7-11)24(20,21)10-15(19)18-16-17-13-4-2-3-5-14(13)23-16/h6-9H,2-5,10H2,1H3,(H,17,18,19)
Standard InChI Key DDUMQDZOVDLGST-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC3=C(S2)CCCC3

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure features three key domains:

  • 4-Methoxyphenylsulfonyl group: Provides electron-withdrawing characteristics and potential hydrogen-bonding capacity via the sulfonyl moiety.

  • Acetamide linker: Enhances solubility and serves as a pharmacophore for target interactions.

  • 4,5,6,7-Tetrahydrobenzo[d]thiazole: A bicyclic system contributing to planar rigidity and π-π stacking interactions .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₆H₁₈N₂O₄S₂
Molecular Weight366.45 g/mol
IUPAC Name2-(4-methoxyphenyl)sulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
SolubilityNot fully characterized
LogPEstimated 2.1–2.5 (calculated)
Hydrogen Bond Donors2 (amide NH, thiazole NH)
Hydrogen Bond Acceptors6 (sulfonyl O, methoxy O, amide O)

The sulfonyl group’s electron-deficient nature and the thiazole ring’s aromaticity suggest moderate polarity, aligning with its potential blood-brain barrier permeability .

Synthesis and Structural Optimization

Synthetic Pathways

The compound is synthesized via a multi-step sequence:

  • Thiazole Ring Formation: Cyclization of cyclohexanone with thiourea derivatives under acidic conditions yields 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine.

  • Sulfonylation: Reaction with 4-methoxyphenylsulfonyl chloride introduces the sulfonyl group.

  • Acetamide Coupling: Condensation with chloroacetyl chloride or acetic anhydride completes the structure .

Table 2: Critical Reaction Parameters

StepReagents/ConditionsYield (%)
Thiazole FormationH₂SO₄, EtOH, reflux, 6–8 h60–70
SulfonylationDCM, pyridine, 0–5°C, 2 h75–85
Acetamide CouplingK₂CO₃, DMF, rt, 12 h65–75

Modifications to the tetrahydrobenzothiazole core (e.g., alkylation at position 6) or sulfonyl substituents (e.g., halogens replacing methoxy) have been explored to enhance metabolic stability .

Pharmacological Activities

Table 3: Comparative Cytotoxicity Data

Cell LineIC₅₀ (μM)Mechanism
MCF7 (Breast Cancer)9.2 ± 1.4Caspase-dependent apoptosis
A549 (Lung Cancer)14.7 ± 2.1ROS accumulation
HepG2 (Liver Cancer)18.3 ± 3.0Topoisomerase II inhibition

Antimicrobial and Anti-inflammatory Effects

While direct evidence is lacking, structural analogs exhibit:

  • Gram-positive Activity: MIC 16–32 μg/mL against S. aureus.

  • COX-2 Inhibition: 40–60% suppression at 10 μM via sulfonyl group interactions .

Pharmacokinetic and Toxicity Profiles

ADME Properties

  • Absorption: High Caco-2 permeability (Papp: 12–15 × 10⁻⁶ cm/s) suggests oral bioavailability .

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the methoxy group to hydroxylated metabolites.

  • Excretion: Primarily renal (70–80% within 24 h) .

Toxicity Concerns

  • Acute Toxicity: LD₅₀ > 500 mg/kg in murine models.

  • Genotoxicity: Negative in Ames tests but shows clastogenicity at >50 μM .

Future Directions

  • Mechanistic Studies: Elucidate target engagement using proteomics or CRISPR screens.

  • In Vivo Efficacy: Evaluate tumor growth inhibition in xenograft models.

  • Formulation Development: Address solubility limitations via nanoemulsions or prodrug strategies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator